Product packaging for Desmethyl Carbodenafil(Cat. No.:CAS No. 147676-79-7)

Desmethyl Carbodenafil

Cat. No.: B1530887
CAS No.: 147676-79-7
M. Wt: 438.5 g/mol
InChI Key: RIFGMSHSTNMHMS-UHFFFAOYSA-N
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Description

Desmethyl Carbodenafil (CAS 147676-79-7, Molecular Formula: C23H30N6O3, Molecular Weight: 438.5 g/mol) is a synthetic analog of Sildenafil, a phosphodiesterase type-5 (PDE-5) inhibitor . It is important for researchers to note that this compound is not approved for therapeutic use by the FDA and has been identified as an adulterant in illicit products marketed as "all-natural" dietary supplements or herbal remedies, such as certain coffees and health supplements . Its presence in such products represents a significant public health concern. A key safety consideration for researchers is that this compound, like other PDE-5 inhibitors, can interact with nitrates found in some prescription drugs (e.g., nitroglycerin) and may lower blood pressure to dangerous levels . Furthermore, a fatal case of acute this compound toxicity has been documented in the scientific literature, underlining the serious risks associated with this unapproved compound . Consequently, the primary research applications for this compound are focused on analytical chemistry and forensic toxicology. It is used as a reference standard in the development of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods for the detection and quantification of PDE-5 inhibitor analogs in illegal or contaminated products . Research into this compound is vital for regulatory agencies and laboratories tasked with identifying and characterizing emerging adulterants in the supplement market . This product is intended for research use only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N6O3 B1530887 Desmethyl Carbodenafil CAS No. 147676-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFGMSHSTNMHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-79-7
Record name Desmethyl Carbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORCARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JB0I959JI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Structural Elucidation of Desmethyl Carbodenafil

Chemical Synthesis Pathways and Reaction Conditions

The synthesis of desmethyl carbodenafil (B589546) typically originates from parent compounds like sildenafil (B151) or carbodenafil and involves several key chemical transformations.

Demethylation Strategies from Parent Compounds

The primary and defining step in the synthesis of desmethyl carbodenafil is the removal of a methyl group from a precursor molecule. This process, known as demethylation, is crucial for creating the desmethyl derivative.

Demethylation can be achieved using various reagents and conditions. Strong bases or specific chemical agents are often employed to selectively cleave the N-methyl group from the piperazine (B1678402) ring of carbodenafil or a similar precursor. The reaction conditions, including temperature, solvent, and the concentration of the demethylating agent, must be carefully controlled to maximize the yield and purity of the final product. The choice of demethylating agent is critical and can influence the efficiency and selectivity of the reaction.

One approach involves the use of reagents that can react with the tertiary amine of the N-methylpiperazine group, leading to the formation of an intermediate that can be subsequently cleaved to yield the secondary amine.

Oxidation Reactions in this compound Synthesis

Oxidation reactions can be employed at various stages of the synthesis of this compound and its precursors. These reactions can modify the structure and properties of the compounds. For instance, oxidizing agents such as potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions to introduce or modify functional groups.

In a broader context of organic synthesis, oxidation reactions are fundamental. For example, the Kornblum oxidation allows for the conversion of alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org While not directly documented for this compound synthesis in the provided results, such established oxidation methodologies are part of the synthetic chemist's toolkit and could be adapted for precursor synthesis. Microwave-assisted oxidation reactions have also been shown to significantly increase reaction rates and yields for the oxidation of various functional groups. cem.com

Reduction Reactions in this compound Synthesis

Reduction reactions are also integral to the synthesis of this compound, often used in the preparation of key intermediates. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) may be utilized to reduce carbonyl groups or other reducible functionalities within precursor molecules. These reactions are fundamental in modifying the oxidation state of specific atoms within the molecular framework, enabling the construction of the desired target structure.

Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions are a cornerstone of organic synthesis and are vital for constructing the carbon-carbon and carbon-heteroatom bonds present in this compound. rsc.orgsioc-journal.cn These reactions involve the displacement of a leaving group by a nucleophile.

In the context of synthesizing this compound precursors, acetylide anions, which are potent nucleophiles, can be used to form new carbon-carbon bonds through SN2 reactions with alkyl halides. libretexts.org This type of reaction is highly efficient with primary halides. libretexts.org The synthesis of the pyrazole-containing core of this compound likely involves cyclization reactions, which can be facilitated by intramolecular substitution reactions.

Scalable Production Methods for this compound

The industrial-scale synthesis of this compound requires robust and reproducible methods that can be scaled up from the laboratory bench to large chemical reactors. Key considerations for scalable production include:

Reactor Technology: Large-scale chemical reactors with precise control over temperature and mixing are essential.

Catalysis: The use of catalysts can enhance reaction rates and improve the selectivity of the desired product, minimizing the formation of byproducts.

Process Control: Strict control over reaction parameters such as temperature, pressure, and reactant addition rates is necessary to ensure consistent product quality and yield.

Purification: Multi-step purification processes, including crystallization, filtration, and industrial-scale chromatography, are employed to achieve the high purity required for analytical standards.

Good Manufacturing Practices (GMP): Adherence to GMP guidelines is critical to ensure the reproducibility, scalability, and safety of the manufacturing process.

The transition from laboratory-scale synthesis to industrial production often presents challenges in maintaining reaction efficiency and product purity. ipqpubs.com Therefore, process development and optimization are crucial stages in developing a scalable manufacturing process.

Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques for separating this compound from impurities and its parent compounds. researchgate.nettandfonline.comnih.gov These methods offer high resolution and are often coupled with various detectors for quantification.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous estimation of carbodenafil and this compound in human plasma. wisdomlib.org This method utilizes a liquid-liquid extraction for sample preparation followed by chromatographic separation on a C18 or a cyano (CN) analytical column. wisdomlib.orgnih.gov The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate. wisdomlib.org

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for determining the molecular weight and elemental composition of this compound. nih.govoup.com Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. nih.govresearchgate.netresearchgate.net The parent compound has a molecular formula of C23H30N6O3 and an m/z ratio of 439.2743 in positive ion mode. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H-NMR and 13C-NMR, is the most powerful tool for elucidating the detailed molecular structure of this compound. researchgate.netcleanchemlab.com Two-dimensional (2D) NMR experiments can provide further insights into the connectivity of atoms within the molecule. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. nih.gov

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its identity and ensuring its purity. cleanchemlab.com

Table of Analytical Data for this compound

Analytical TechniqueObservationReference
Molecular Formula C23H30N6O3 oup.com
Molecular Weight 438.52 g/mol simsonpharma.com
CAS Number 147676-79-7 cleanchemlab.com
LC-MS/MS A sensitive method for simultaneous quantification with carbodenafil has been validated. wisdomlib.org wisdomlib.org
1H-NMR Conforms to the expected structure. cleanchemlab.com cleanchemlab.com
Mass Spec (m/z) Conforms to the expected structure. cleanchemlab.com cleanchemlab.com
Chromatographic Purity Typically >90% for research purposes. cleanchemlab.com cleanchemlab.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound and its analogues. jfda-online.comjfda-online.com While specific NMR data for this compound is not extensively published in peer-reviewed literature, the general approach for characterizing sildenafil analogues provides a framework for its analysis. jfda-online.comjfda-online.comcore.ac.uk Both ¹H and ¹³C NMR spectroscopy are employed to provide a detailed picture of the molecular structure.

In a typical ¹H NMR spectrum of a sildenafil analogue, signals corresponding to the protons of the propyl group, the ethoxy group, the aromatic ring, and the piperazine moiety would be expected. mdpi.com The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals provide information about the electronic environment and connectivity of the protons. For this compound, the absence of a signal corresponding to the N-methyl group on the piperazine ring, which is present in its parent compound, would be a key diagnostic feature.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., alkyl, aromatic, carbonyl). In the case of this compound, the carbon signals of the piperazine ring would differ from those of its N-methylated precursor, confirming the demethylation. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to establish the connectivity between protons and carbons, allowing for an unambiguous assignment of all signals and a definitive confirmation of the structure. jfda-online.com

Table 1: Representative ¹H and ¹³C NMR Data for Sildenafil Analogues

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Propyl-CH₃0.90-1.00 (t)~14.0
Propyl-CH₂1.70-1.80 (m)~22.0
Propyl-CH₂2.70-2.80 (t)~26.0
Ethoxy-CH₃1.40-1.50 (t)~14.5
Ethoxy-CH₂4.20-4.30 (q)~64.0
Piperazine-CH₂2.40-3.80 (m)~45.0-55.0
Aromatic-CH7.00-8.50 (m)~110.0-160.0
Pyrazole-N-CH₃~4.20 (s)~35.0
Pyrazolo[4,3-d]pyrimidin-7-one C=O-~163.0

Note: The chemical shifts are approximate and can vary depending on the specific analogue and the solvent used.

Utilization of Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through fragmentation analysis. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the molecular formula of the compound with a high degree of confidence. researchgate.net For this compound, the molecular formula is C₂₃H₃₀N₆O₃, corresponding to a molecular weight of approximately 438.5 g/mol .

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the detection and quantification of this compound, especially in complex matrices such as dietary supplements and biological fluids. ontosight.aioup.com In a typical LC-MS/MS experiment, the compound is first separated from other components in the sample by liquid chromatography and then introduced into the mass spectrometer. The compound is ionized, and the resulting molecular ion (or a protonated molecule, [M+H]⁺) is selected and fragmented. The resulting fragment ions are then detected, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular FormulaC₂₃H₃₀N₆O₃HRMS
Molecular Weight~438.5 g/mol MS
[M+H]⁺~439.2458 m/zLC-MS/MS

Chromatographic Validation of Synthetic Products

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the validation of synthetically produced this compound. wiserpub.com HPLC is used to assess the purity of the final product and to separate it from any unreacted starting materials, byproducts, or other impurities. wiserpub.com

In a typical HPLC analysis, a solution of the synthesized compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, is used to monitor the eluent from the column and generate a chromatogram, which is a plot of detector response versus time. The retention time, the time it takes for a compound to travel through the column, is a characteristic property of the compound under a specific set of chromatographic conditions and can be used for identification. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration and can be used to determine the purity of the sample.

For the validation of this compound, a validated HPLC method would be used. This involves demonstrating that the method is accurate, precise, specific, linear, and robust. The specificity of the method ensures that the peak corresponding to this compound is well-resolved from any potential impurities. A study detailing the simultaneous estimation of carbodenafil and this compound in human plasma by LC-MS/MS reported using an ACE CN analytical column with a mobile phase consisting of 75% acetonitrile and 25% 5mM ammonium formate, achieving a rapid analysis time of 4.0 minutes. wisdomlib.org While this method was for quantification in plasma, similar conditions could be adapted for the purity assessment of a synthetic batch. The mean recovery for this compound in this study was reported to be 76.4%. wisdomlib.org

Table 3: Representative HPLC Parameters for the Analysis of Sildenafil Analogues

Parameter Condition
Column C18 or Cyano (CN) reversed-phase column
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium formate, formic acid) and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate Typically 0.5-1.5 mL/min
Detection UV at a specific wavelength (e.g., 230 nm or 290 nm) or Mass Spectrometry
Injection Volume 5-20 µL
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Pharmacological Profile and Mechanism of Action of Desmethyl Carbodenafil

Phosphodiesterase Type 5 (PDE5) Inhibition Studies

Desmethyl Carbodenafil (B589546) is identified chemically as a phosphodiesterase type 5 (PDE5) inhibitor. ontosight.ai Its primary molecular target is the PDE5 enzyme, which is responsible for the degradation of cGMP. oup.com By inhibiting this enzyme, Desmethyl Carbodenafil prevents the breakdown of cGMP, leading to its accumulation in tissues where the enzyme is present, notably the smooth muscle cells of blood vessels. researchgate.net

In Vitro Efficacy and Selectivity Characterization

While comprehensive clinical studies characterizing the potency and selectivity of this compound are not available due to its status as an unapproved compound, in vitro assays have provided some initial insights. These laboratory studies suggest that this compound possesses a phosphodiesterase type 5 inhibitory potency that is comparable to that of sildenafil (B151).

However, detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) value of this compound against PDE5, is not extensively published in peer-reviewed literature. Similarly, its selectivity profile, which measures its inhibitory activity against other PDE isoenzymes (e.g., PDE1, PDE6, PDE11), has not been fully characterized. The selectivity of a PDE5 inhibitor is a critical determinant of its broader physiological effects, as off-target inhibition can lead to various cellular responses.

Table 1: In Vitro Profile of this compound

Parameter Finding Source
Primary Target Phosphodiesterase Type 5 (PDE5)
In Vitro Potency Comparable PDE5 inhibition to sildenafil

| Selectivity Profile | Not fully characterized in published studies | |

Comparative Analysis with Approved PDE5 Inhibitors

The pharmacological actions of this compound can be contextualized by comparing its reported characteristics with those of approved PDE5 inhibitors like sildenafil, vardenafil (B611638), and tadalafil (B1681874). These approved drugs have been extensively studied, providing a benchmark for potency and selectivity.

Vardenafil is noted to be a more potent inhibitor of PDE5 than sildenafil in vitro. nih.gov For example, one study reported an IC50 of 0.7 nM for vardenafil against PDE5, compared to 6.6 nM for sildenafil. nih.gov Selectivity also varies; sildenafil and vardenafil have some inhibitory activity against PDE6, an enzyme found in the retina, which is significantly less for vardenafil. nih.govnih.govnih.gov Tadalafil is known to have cross-reactivity with PDE11, which is present in skeletal muscle. nih.gov

Given that this compound is reported to have a PDE5 inhibitory potency comparable to sildenafil, it is presumed to be less potent than vardenafil. nih.gov Its selectivity against other PDE isoenzymes remains a critical unknown in its pharmacological profile.

Table 2: Comparative In Vitro Potency and Selectivity of PDE5 Inhibitors

Compound IC50 for PDE5 (nM) Selectivity vs. PDE1 (PDE1 IC50 / PDE5 IC50) Selectivity vs. PDE6 (PDE6 IC50 / PDE5 IC50)
Sildenafil 6.6 60x 7.4x
Vardenafil 0.7 257x 16x
Tadalafil Data varies Lower selectivity for PDE1 than sildenafil/vardenafil High selectivity vs. PDE6
This compound Comparable to Sildenafil (Specific value not published) Not characterized Not characterized

Data for Sildenafil and Vardenafil adapted from Saenz de Tejada et al. (2001). nih.gov Comparative data for Tadalafil is based on general findings. nih.govnih.gov

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway Modulation

The core mechanism of action for this compound involves the modulation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is a fundamental regulator of vasodilation and other physiological processes. genome.jp The sequence begins when signaling molecules, such as nitric oxide, stimulate the enzyme soluble guanylate cyclase (sGC). nih.gov Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.net

cGMP acts as an intracellular second messenger. genome.jpnih.gov Its accumulation, which is facilitated by the inhibition of its degradation by PDE5, leads to the activation of downstream effector molecules, most notably cGMP-dependent protein kinase (PKG). genome.jp The activation of PKG initiates a cascade of phosphorylation events within the cell that ultimately produces a physiological response, such as smooth muscle relaxation. genome.jp By inhibiting PDE5, this compound effectively amplifies the NO/sGC/cGMP signal, leading to a more pronounced and sustained cellular response. oup.com

Cellular and Subcellular Effects of this compound

The modulation of the cGMP pathway by this compound translates into distinct effects at the cellular and subcellular levels, primarily impacting endothelial and smooth muscle cells.

Impact on Endothelial Cell Function

Endothelial cells, which line the interior surface of blood vessels, are critical regulators of vascular tone and health, largely through the production of nitric oxide via the enzyme endothelial nitric oxide synthase (eNOS). imrpress.com The NO produced diffuses to adjacent smooth muscle cells to induce relaxation but also plays a role within the endothelial cells themselves. Studies on approved PDE5 inhibitors have demonstrated that these compounds can improve endothelial function. nih.govnih.gov For instance, chronic administration of tadalafil has been shown to improve flow-mediated dilation, a measure of endothelial health. nih.gov

By preventing the degradation of cGMP, this compound is expected to enhance and prolong the signaling effects of endogenously produced NO. This enhancement of the NO/cGMP pathway can contribute to improved endothelial function and vascular health. nih.gov

Induction of Smooth Muscle Cell Relaxation

The most direct and well-documented consequence of PDE5 inhibition is the relaxation of smooth muscle cells, particularly within the vasculature. ontosight.airesearchgate.net The elevated levels of cGMP resulting from this compound's action activate PKG in smooth muscle cells. genome.jp Activated PKG, in turn, phosphorylates several target proteins that lead to a decrease in the concentration of free intracellular calcium (Ca2+) and a reduced sensitivity of the contractile apparatus to calcium. genome.jp This reduction in intracellular calcium triggers the relaxation of the smooth muscle, leading to vasodilation and increased blood flow in the tissues where PDE5 is expressed. ontosight.ai

Influence on Cellular Metabolism and Gene Expression via cGMP-Dependent Pathways

This compound functions as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme critical for the degradation of cyclic guanosine monophosphate (cGMP). oup.com By impeding PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn enhances signaling through cGMP-dependent pathways. oup.com This modulation of cGMP signaling is not only central to the compound's primary vasodilatory effects but also extends to the regulation of fundamental cellular processes, including gene expression and metabolism. nih.gov The primary effector for many of these cGMP-mediated events is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates a multitude of downstream protein targets, thereby altering their function and initiating cascades that influence gene transcription and metabolic activity. nih.govahajournals.orgphysiology.org

The elevation of cGMP can trigger a wide array of cellular responses by activating effector proteins like PKG, which in turn can regulate gene expression at both the transcriptional and post-transcriptional levels. ahajournals.orgimrpress.comahajournals.org This regulation contributes to long-term changes in cellular phenotype and function. Research has identified more than 60 genes whose mRNA expression is altered by cGMP. imrpress.com These effects can be direct, through the phosphorylation of transcription factors by PKG, or indirect, by modulating other signaling pathways like the mitogen-activated protein kinase (MAPK) pathways. imrpress.comahajournals.org

Several key transcription factors are known targets of cGMP-dependent signaling pathways. The regulation of these factors can lead to either the activation or repression of a wide array of genes involved in processes such as cell growth, differentiation, and contractility. ahajournals.orgahajournals.org

Transcription Factor Mode of Regulation by cGMP Mediating Kinase/Pathway Reference
CREB (cAMP-response element binding protein)Direct phosphorylationcGMP-dependent protein kinase (PKG) imrpress.comahajournals.org
Indirect activationMitogen-activated protein kinase (MAPK) pathways ahajournals.org
SRF (Serum Response Factor)Indirect modulationRhoA signaling pathway ahajournals.orgnih.gov
NFAT (Nuclear Factor of Activated T-cells)Indirect modulationCalcineurin signaling pathway ahajournals.org
c-Fos Direct regulationcGMP-dependent protein kinases (PKG) imrpress.com
TFII-I Direct regulationcGMP-dependent protein kinases (PKG) imrpress.com

The nitric oxide (NO)/cGMP/PKG signaling pathway plays a significant role in regulating the expression of genes specific to vascular smooth muscle cells (VSMCs), thereby influencing the cellular phenotype. physiology.orgnih.gov For instance, PKG-I has been shown to stimulate SRF/myocardin-dependent transcription, which promotes a more contractile and differentiated state in SMCs. nih.gov

The influence of cGMP extends to a diverse set of genes across various cell types. The following table provides examples of genes whose expression is modulated by cGMP signaling pathways.

Gene/Protein Effect of Increased cGMP Cellular Context Physiological Implication Reference
p21 (Waf1/Cip1) Regulation of expressionVascular Smooth Muscle CellsCell cycle control physiology.org
p53 Regulation of expressionVascular Smooth Muscle CellsCell cycle control, Apoptosis physiology.org
Guanylate Cyclase mRNA destabilization (via HuR)-Feedback regulation of cGMP signaling ahajournals.org
Matrix Proteins Decreased production-Tissue remodeling physiology.org

Beyond gene expression, cGMP-dependent pathways are integral to the regulation of cellular metabolism. The compartmentalization of cGMP signaling within distinct intracellular nanodomains allows for precise control over various metabolic functions, including energy homeostasis, lipid metabolism, and mitochondrial activity. ahajournals.org

In adipocytes, for example, natriuretic peptides stimulate a cGMP-dependent pathway that leads to the phosphorylation of perilipin and hormone-sensitive lipase, ultimately promoting lipolysis, the breakdown of stored fats. cdnsciencepub.com In the cardiovascular system, cGMP signaling is known to influence mitochondrial function and protein homeostasis in cardiac myocytes. ahajournals.org In the retina, pathologically high levels of cGMP can put a strain on energy metabolism by causing excessive influx of ions through cGMP-gated channels. mdpi.com Furthermore, in the context of the malaria parasite Plasmodium, the cGMP-PKG signaling axis has been shown to be a critical regulator of phosphoinositide metabolism, which is essential for key life cycle events. plos.org

Metabolic Process Effect of cGMP/PKG Activation Cellular/Tissue Context Mechanism Reference
Lipolysis StimulationAdipocytesPhosphorylation of perilipin and hormone-sensitive lipase cdnsciencepub.com
Mitochondrial Function Influence/RegulationCardiac Myocytes- ahajournals.org
Protein Homeostasis Influence/RegulationCardiac Myocytes- ahajournals.org
Energy Metabolism Strain under high cGMP levelsRetinal PhotoreceptorsExcessive Ca2+ and Na+ influx via cGMP-gated channels mdpi.com
Phosphoinositide Metabolism Control of biosynthesisPlasmodium parasitesRegulation of lipid kinases plos.org

Pharmacokinetic and Metabolic Characterization of Desmethyl Carbodenafil

Absorption, Distribution, and Elimination Dynamics

Comprehensive human studies detailing the absorption, distribution, and elimination of Desmethyl Carbodenafil (B589546) are not available in published literature. However, analytical methods have been developed to quantify its presence in biological samples, which provides some insight into its pharmacokinetic properties. wisdomlib.orgwjpr.net

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous estimation of Carbodenafil and its active metabolite, Desmethyl Carbodenafil, in human plasma. wisdomlib.orgresearchgate.net This method is crucial for supporting potential pharmacokinetic studies. wisdomlib.org The process involves liquid-liquid extraction from plasma, with a mean recovery rate for this compound of 76.4%. wisdomlib.org The stability of the compound has been assessed, showing it remains stable in plasma for at least 8 hours at room temperature and for over a month when stored at -78°C. wisdomlib.org

Since this compound is a structural analogue of sildenafil (B151), its pharmacokinetic properties may share some similarities. oup.com Sildenafil is known to be rapidly absorbed, with about 96% of it and its primary N-desmethyl metabolite binding to plasma proteins. fda.gov It is primarily cleared through hepatic metabolism. fda.gov

Table 1: Analytical Method Parameters for this compound Quantification in Human Plasma

ParameterFindingSource Index
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) wisdomlib.orgwjpr.net
Sample PreparationLiquid-Liquid Extraction wisdomlib.orgwjpr.net
Validated Concentration Range2.00 - 1000 ng/mL wisdomlib.orgwjpr.net
Mean Extraction Recovery76.4% wisdomlib.org
Total Analysis Run Time4.0 minutes wjpr.net

Hepatic Biotransformation Pathways

Metabolism of this compound primarily occurs in the liver through various enzymatic pathways. These processes transform the parent compound into various metabolites, which can influence its activity and duration of action.

The biotransformation of this compound is mainly carried out by the cytochrome P450 (CYP) system of enzymes located predominantly in the liver. nih.gov Specifically, it is metabolized primarily by the CYP3A4 isoenzyme, with a smaller contribution from CYP2C9. These enzymes are responsible for the metabolism of a vast number of pharmaceuticals by catalyzing oxidative reactions, such as demethylation and hydroxylation. fda.govdynamed.comnih.gov The activity of these enzymes is a major factor in the variability of drug pharmacokinetics among individuals. dynamed.com

Postmortem toxicological analysis has been instrumental in identifying the metabolites of this compound. In a fatal case of intoxication, liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) of a blood sample revealed the presence of a prominent hydroxy metabolite. researchgate.netoup.comnih.gov Further analysis identified species that are probable hydroxydesmethyl metabolites. oup.comnih.govresearchgate.netclintox.org Specifically, a hydroxy derivative with a mass-to-charge ratio (m/z) of 455.2412 and a hydroxydesmethyl derivative with an m/z of 441.2241 were detected. oup.com

In addition to hydroxylation, this compound also undergoes metabolism to form dithiodesmethyl metabolites. These metabolites, which may have their own biological activity, have been noted in metabolic pathway descriptions. The existence of this metabolite is further substantiated by the commercial availability of Dithio-Desmethyl Carbodenafil as a reference standard for research purposes. tlcstandards.comtheclinivex.comnih.gov

The same postmortem analysis that identified hydroxy and hydroxydesmethyl metabolites also found other related substances. oup.com A desmethyl derivative with an m/z of 425.2302 was among the likely metabolites identified in the decedent's blood. oup.com The presence of a parent compound alongside several metabolites strongly suggested the ingestion and subsequent metabolism of this compound. oup.comnih.gov

Table 2: Metabolites of this compound Identified in Postmortem Analysis

Identified MetaboliteMass-to-Charge Ratio (m/z)Source Index
Hydroxy derivative455.2412 oup.com
Hydroxydesmethyl derivative441.2241 oup.com
Desmethyl derivative425.2302 oup.com

Pharmacokinetic-Pharmacodynamic Relationship Investigations

The relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effects (pharmacodynamics) is critical for understanding its action. nih.gov Due to this compound's status as an unapproved substance, formal pharmacokinetic-pharmacodynamic (PK/PD) studies have not been conducted. researchgate.net

However, a fatal case report provides a stark example of this relationship in a toxicological context. A blood concentration of this compound was quantified at 0.92 ± 0.13 mg/L. researchgate.netoup.com This concentration was associated with a severe episode of hypotension from which the individual did not recover. oup.com This suggests a direct link between this plasma concentration and profound, life-threatening vasodilatory effects. Furthermore, it has been suggested that the metabolites, such as the hydroxydesmethyl and dithiodesmethyl forms, might exhibit prolonged activity or toxicity compared to sildenafil's main metabolite, though this has not been confirmed in dedicated pharmacokinetic studies.

Toxicological Assessment and Clinical Implications of Desmethyl Carbodenafil Exposure

Acute and Chronic Toxicity Studies

A thorough review of scientific literature reveals a significant lack of published preclinical acute and chronic toxicity studies specifically for desmethyl carbodenafil (B589546). The absence of this foundational safety data is a critical issue, as the toxicological profile of unapproved analogues cannot be presumed to be identical to their approved counterparts. researchgate.net Minor structural modifications can significantly alter a compound's pharmacological and toxicological properties. researchgate.net The primary source of toxicological information on desmethyl carbodenafil is derived from a single fatal case report rather than controlled, non-clinical studies. oup.comscribd.com

Reported Adverse Event Profiles

Prior to the first documented fatality, no specific adverse effects from this compound had been reported in scientific literature. oup.comscribd.com The potential adverse event profile is largely extrapolated from the known side effects of the PDE-5 inhibitor class of drugs.

The most significant and life-threatening adverse effect associated with this compound is severe hypotension (low blood pressure). oup.comedrugstore.com As a PDE-5 inhibitor, it shares the vasodilatory properties of approved drugs like sildenafil (B151). oup.comnih.gov This mechanism can lead to a decrease in systolic and diastolic blood pressure. oup.com The U.S. Food and Drug Administration (FDA) has warned that this compound can interact with prescription drugs containing nitrates (e.g., nitroglycerine), leading to a precipitous and dangerous drop in blood pressure. researchgate.netconsumerlab.com The fatal case attributed to this compound intoxication is believed to have been caused by a severe hypotensive episode from which the individual did not recover. oup.comedrugstore.com

Table 1: Potential Cardiovascular Effects of PDE-5 Inhibitors

EffectDescription
Hypotension Lowering of systolic and diastolic blood pressure due to vasodilation. oup.com
Interaction with Nitrates Can cause a severe and potentially fatal drop in blood pressure when taken with nitrate (B79036) medications. researchgate.netedrugstore.com
Headache and Flushing Common side effects related to the vasodilatory action of the drug class. oup.comconsumerlab.com

There are no specific reports in the literature detailing ocular or auditory adverse events directly caused by this compound. However, the broader class of PDE-5 inhibitors has been associated with various transient visual and auditory side effects. nih.govnih.gov These known risks for the drug class suggest a potential for similar effects from its unapproved analogues.

Reported ocular side effects for PDE-5 inhibitors include changes in color vision (such as a bluish tinge), increased light perception, blurred vision, and, in rare cases, non-arteritic ischemic optic neuropathy (NAION). nih.govnih.gov Auditory disturbances, including sudden decreases in hearing or hearing loss, sometimes accompanied by tinnitus and dizziness, have also been reported with PDE-5 inhibitor use. nih.goventtoday.org

Specific systemic effects of this compound have not been documented outside of the single fatal case. oup.com However, based on its classification as a PDE-5 inhibitor, other potential systemic effects can be inferred from approved drugs in this class. Commonly reported adverse events for PDE-5 inhibitors include headaches, flushing, nasal congestion, and dyspepsia. oup.comconsumerlab.com

Case Reports of Fatal this compound Toxicity

There is one detailed case report of a fatality directly attributed to this compound intoxication. researchgate.netoup.com The case involved a 34-year-old male with no significant medical history or history of illicit drug use who was found unresponsive. nih.gov Surveillance video showed the man staggering and collapsing as he walked to his vehicle. oup.com An autopsy revealed no signs of trauma or any natural disease sufficient to be a cause of death. oup.comscribd.com Initial toxicology screenings for alcohol and common illicit drugs were negative. nih.gov The cause of death was ultimately certified as "Acute this compound toxicity," with the manner of death ruled an accident. researchgate.netoup.com It is suspected that the compound was ingested via a mislabeled dietary supplement. researchgate.net

Further toxicological analysis using liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) was required to identify the substance in the decedent's postmortem blood. nih.gov The analysis revealed the presence of this compound and its probable hydroxy, desmethyl, and hydroxydesmethyl metabolites. nih.gov

The concentration of the parent compound, this compound, was quantified in the decedent's blood. oup.com This finding was crucial in establishing the cause of death, as no other substances or pathological conditions could account for the sudden collapse and death. nih.govoup.com

Table 2: Postmortem Toxicological Findings in Fatal this compound Case

FindingResult
Identified Substance This compound and its metabolites. nih.gov
Blood Concentration 0.92 ± 0.13 mg/L. researchgate.netoup.com
Method of Detection Liquid Chromatography Time-of-Flight Mass Spectrometry (LC-TOF-MS). nih.gov
Official Cause of Death "Acute this compound toxicity". researchgate.netoup.com

Contributing Factors and Clinical Presentation in Fatalities

The toxicological profile of this compound, an unapproved sildenafil analogue, is not extensively documented in scientific literature; however, at least one fatality has been directly attributed to its consumption. oup.comedrugstore.com A case report published in the Journal of Analytical Toxicology detailed the death of a 34-year-old Hispanic male due to "Acute this compound toxicity". oup.comresearchgate.netnih.gov

The clinical presentation in this fatal case was sudden collapse. nih.gov Surveillance video footage showed the man collapsing as he was walking to his vehicle. researchgate.net He was found unresponsive and had no significant past medical history, no history of illicit drug use, and was reportedly not taking any prescription or over-the-counter medications. nih.govscribd.com

Key contributing factors and findings from the postmortem examination are summarized below:

Absence of Other Contributing Causes: The autopsy revealed no signs of trauma or any natural disease significant enough to be considered a cause of death. oup.com

Toxicological Findings: Initial toxicology screens for alcohol and common illicit drugs were negative. nih.govnih.gov It was only through more advanced analysis using liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) that this compound and its metabolites were detected in the decedent's postmortem blood. oup.comresearchgate.net

Concentration of the Compound: The concentration of this compound in the man's blood was quantified at 0.92 ± 0.13 mg/L. oup.comresearchgate.net This level is considered high, as for comparison, a 200 mg dose of its analogue sildenafil results in peak plasma concentrations of approximately 1 mg/L. oup.com

Suspected Mechanism of Death: The presence of the drug, combined with the video evidence of a sudden collapse, suggests that the compound may have induced a severe episode of hypotension from which the individual did not recover. oup.comedrugstore.com The death was officially ruled as an accident resulting from acute toxicity. scribd.com This case is the first known fatality resulting from this compound intoxication. oup.com

Case DetailFindingCitation
Subject34-year-old male oup.com
Clinical PresentationSudden collapse, found unresponsive researchgate.netnih.gov
Autopsy FindingsNo trauma or significant natural disease oup.com
Standard ToxicologyNegative for alcohol and common illicit drugs nih.gov
Compound DetectedThis compound and its metabolites oup.com
Blood Concentration0.92 ± 0.13 mg/L researchgate.net
Official Cause of DeathAcute this compound toxicity edrugstore.com

Potential for Drug-Drug Interactions and Synergistic Toxicity

As an analogue of sildenafil, this compound is classified as a phosphodiesterase-5 (PDE5) inhibitor. nih.gov The potential for significant drug-drug interactions is a known characteristic of the PDE5 inhibitor class. researchgate.net These interactions can lead to synergistic toxicity, primarily through enhanced vasodilatory effects. researchgate.net Because unapproved analogues like this compound lack rigorous toxicity assessments, their unpredictable pharmacokinetic profiles may heighten the risk of adverse drug-drug interactions. researchgate.net

The most well-documented and clinically significant interaction for PDE5 inhibitors is with nitrates. nih.gov This interaction is considered an absolute contraindication. researchgate.net

Nitrates: Co-administration of PDE5 inhibitors with organic nitrates (e.g., glyceryl trinitrate, isosorbide (B1672297) mononitrate) can cause a synergistic relaxation of smooth muscle, leading to a drastic reduction in systemic blood pressure. researchgate.nethospitalpharmacyeurope.com This severe hypotension can be life-threatening and may lead to cardiovascular collapse, shock, or even death. researchgate.netresearchgate.net The concern is that consumers may unknowingly ingest this compound in tainted supplements while being treated with prescription nitrates for conditions like angina. researchgate.net

Antihypertensive Agents: While PDE5 inhibitors are generally considered safe with most antihypertensive drugs, caution is advised with certain classes. researchgate.net Co-administration with alpha-blockers, which are also vasodilators, can increase the risk of a clinically significant decrease in blood pressure and orthostatic hypotension. researchgate.netgpnotebook.com The combined use may lead to symptoms such as dizziness and syncope. researchgate.net

The recreational use of PDE5 inhibitors, often in combination with other illicit or "club drugs," presents a significant risk of synergistic toxicity. nih.gov

Amyl Nitrite (B80452) ("Poppers"): The combination of PDE5 inhibitors with amyl nitrite, a recreational nitrate compound, is particularly dangerous. nih.gov This combination carries the same risk of profound, potentially fatal hypotension as the interaction with prescription nitrates. gpnotebook.com

Other Substances: While the fatal case of this compound toxicity showed no evidence of concurrent illicit drug use, the co-ingestion of other central nervous system depressants or stimulants could theoretically exacerbate adverse effects. nih.gov For instance, combining a vasodilator like a PDE5 inhibitor with large amounts of alcohol, which is also a mild vasodilator, can increase the potential for orthostatic hypotension, dizziness, and headache. drugs.com

Interacting Substance ClassSpecific ExamplesPotential Synergistic EffectClinical ImplicationCitation
Organic NitratesGlyceryl trinitrate, Isosorbide mononitrate, Amyl nitrite ("Poppers")Enhanced vasodilationSevere, potentially fatal hypotension; cardiovascular collapse researchgate.netgpnotebook.com
Antihypertensives (Alpha-blockers)Doxazosin, TamsulosinAdditive vasodilatory effectsIncreased risk of significant drop in blood pressure, orthostatic hypotension, syncope researchgate.netgpnotebook.com
AlcoholEthanolMild additive hypotensive effectsIncreased potential for orthostatic signs and symptoms (dizziness, headache, increased heart rate) drugs.com

Advanced Analytical Methods and Forensic Applications of Desmethyl Carbodenafil

Sample Preparation Techniques for Biological and Illicit Samples

The accurate and reliable analysis of desmethyl carbodenafil (B589546) is heavily reliant on the efficacy of the sample preparation protocol. The primary objectives of sample preparation are to isolate the target analyte from the complex sample matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analytical results.

Optimization of Extraction Procedures (e.g., Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a cornerstone technique for the extraction of desmethyl carbodenafil and its analogues from various matrices, including postmortem blood and human plasma. nih.govoup.comnih.gov The optimization of LLE parameters is crucial for achieving high recovery and a clean extract. Key variables in the optimization process include the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample volume ratio.

For instance, a validated method for the extraction of this compound from blood samples utilizes n-butyl chloride as the organic solvent. oup.com The procedure involves the addition of a phosphate buffer to adjust the pH, which can significantly influence the partitioning of the analyte into the organic phase. The optimization of LLE can be systematically approached using a Design of Experiments (DOE) methodology, which allows for the simultaneous evaluation of multiple factors and their interactions to identify the most efficient extraction conditions. plos.org

Table 1: Parameters for Optimization of Liquid-Liquid Extraction

ParameterDescriptionCommon Approaches for Optimization
Extraction Solvent The organic solvent used to extract the analyte from the aqueous sample.Testing a range of solvents with varying polarities (e.g., n-butyl chloride, ethyl acetate, methyl tert-butyl ether). oup.complos.org
Aqueous Phase pH The pH of the sample matrix, which affects the ionization state of the analyte.Adjusting the pH with buffers (e.g., phosphate buffer) to ensure the analyte is in its neutral, more extractable form. oup.com
Solvent-to-Sample Ratio The volumetric ratio of the organic solvent to the aqueous sample.Varying the ratio to maximize extraction efficiency while minimizing solvent usage. plos.org
Mixing Technique The method used to ensure thorough contact between the two phases.Vortexing or mechanical shaking for a specified duration.
Centrifugation The process to separate the aqueous and organic layers.Optimizing speed and time to achieve a clear separation.

Matrix Effects and Sample Clean-up Strategies

In the context of LC-MS analysis, the matrix effect is a significant challenge that can adversely affect the accuracy, precision, and sensitivity of the method. chromatographyonline.com It arises from co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. chromatographyonline.com Ion suppression is a more common phenomenon and can lead to underestimation of the analyte concentration or even false-negative results. oup.com

Several strategies are employed to mitigate matrix effects. A common method to assess the extent of matrix effects is the post-extraction addition technique, where a known amount of the analyte is spiked into a blank matrix extract and the response is compared to that of the analyte in a pure solvent. oup.com

Effective sample clean-up is paramount to minimizing matrix effects. Beyond simple LLE, more advanced techniques can be implemented:

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and clean-up by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be chosen based on the physicochemical properties of this compound.

Protein Precipitation: For biological samples like plasma or blood, protein precipitation with organic solvents such as acetonitrile (B52724) is a rapid and simple method to remove the bulk of proteins, which are a major source of matrix interference. nih.govnih.gov

Dispersive Solid-Phase Extraction (dSPE): This technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves the addition of a sorbent to the sample extract, followed by vortexing and centrifugation. It provides a quick and effective clean-up step. nih.gov

The choice of the clean-up strategy depends on the complexity of the matrix and the required sensitivity of the analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS has become the gold standard for the definitive identification and quantification of this compound in forensic and analytical toxicology. Its high sensitivity, selectivity, and versatility make it an indispensable tool for tackling the challenges posed by the analysis of illicit substances.

Development of LC-MS/MS Assays for Detection and Quantification

The development of a robust LC-MS/MS assay for this compound involves the careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.

Liquid Chromatography: The goal of the chromatographic separation is to resolve this compound from other components in the sample extract, including potential isomers and metabolites. Reversed-phase chromatography using C18 columns is commonly employed. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), with a gradient elution program to achieve optimal separation. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. researchgate.netshimadzu.com In an MRM experiment, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This highly specific transition minimizes the likelihood of interference from other compounds.

Table 2: Key Parameters in LC-MS/MS Method Development for this compound

ParameterDescriptionTypical Conditions
LC Column The stationary phase for chromatographic separation.C18 reversed-phase columns. nih.gov
Mobile Phase The solvent system that carries the analyte through the column.A gradient of aqueous ammonium formate and acetonitrile/methanol. nih.gov
Ionization Source The interface that generates ions from the analyte.Electrospray ionization (ESI) in positive ion mode.
Precursor Ion The mass-to-charge ratio (m/z) of the intact analyte ion.For this compound (C₂₃H₃₀N₆O₃), the protonated molecule [M+H]⁺ at m/z 439.2743. oup.com
Product Ions The m/z of the fragment ions generated after collision-induced dissociation.Specific fragments characteristic of the this compound structure.
Collision Energy The energy applied to induce fragmentation of the precursor ion.Optimized to maximize the intensity of the desired product ions.

Method validation is a critical step to ensure the reliability of the developed assay. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability, following established guidelines. mdpi.com

Application of Collision-Induced Dissociation (CID) and Ultraviolet Photodissociation (UVPD)

Collision-induced dissociation (CID) is the most common fragmentation technique used in tandem mass spectrometry to generate structurally informative fragment ions. wikipedia.orgnih.gov By colliding the precursor ions with an inert gas (e.g., argon or nitrogen), their internal energy is increased, leading to bond cleavage and the formation of product ions. wikipedia.org The fragmentation pattern obtained from CID is highly characteristic of the molecule's structure and can be used for its unambiguous identification. nih.gov The interpretation of these fragmentation pathways is crucial for elucidating the structure of sildenafil (B151) analogues. nih.gov

Ultraviolet photodissociation (UVPD) is an alternative fragmentation technique that utilizes high-energy photons to induce fragmentation. thermofisher.com For certain classes of molecules, particularly those with chromophores, UVPD can generate unique and complementary fragmentation pathways compared to CID. thermofisher.com This can be particularly advantageous for the structural elucidation of novel or unknown analogues, as it can provide more detailed structural information by breaking bonds that are not readily cleaved by CID. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) for Unknown Analogue Identification

The illicit market for sexual enhancement products is dynamic, with new and uncharacterized analogues of approved drugs constantly emerging. High-resolution mass spectrometry (HRMS) has become an indispensable tool for the identification of these unknown compounds. nih.govthermofisher.com Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers can measure the mass-to-charge ratio of ions with very high accuracy (typically within 5 ppm). nih.govthermofisher.com

This high mass accuracy allows for the determination of the elemental composition of an unknown compound from its measured mass. By combining the accurate mass of the precursor ion with the accurate masses of its fragment ions obtained from HRMS/MS experiments, chemists can propose and confirm the structure of novel analogues without the need for a reference standard. nih.govthermofisher.com This capability is crucial for forensic laboratories to keep pace with the evolving landscape of illicit drug manufacturing.

Time-of-Flight Mass Spectrometry (TOF-MS) Screening

The initial identification of novel or unapproved substances like this compound in complex biological matrices often relies on high-resolution mass spectrometry techniques. Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) has proven to be an invaluable tool for non-targeted screening in forensic toxicology. nih.govoup.com This is primarily due to its ability to provide accurate mass measurements, which aids in the tentative identification of compounds for which certified reference materials may not be readily available.

In forensic casework, standard toxicological screens, such as basic and acidic drug screens, have failed to detect this compound. nih.govnih.gov Its detection has been successfully achieved using LC-TOF-MS, highlighting the necessity of this advanced methodology in cases where the presence of PDE-5 inhibitors is suspected but initial tests are negative. nih.govnih.gov In a reported fatal case, an LC-TOF-MS screen of postmortem blood revealed the presence of this compound and its putative metabolites. nih.govoup.com The parent compound was identified by its accurate mass-to-charge ratio (m/z) of 439.2743, which corresponds to the molecular formula C₂₃H₃₀N₆O₃. nih.gov It is important to note that this molecular formula is shared by another sildenafil analogue, desmethyl acetyldenafil, necessitating chromatographic separation for definitive identification. nih.gov

The screening procedure typically involves a liquid-liquid or solid-phase extraction to isolate and concentrate analytes from the biological specimen, followed by injection into the LC-TOF-MS system. nih.govnih.gov The instrumental parameters are optimized to detect a broad range of compounds.

Table 1: Illustrative LC-TOF-MS Screening Parameters

Parameter Setting
LC System Agilent 1290 Infinity
MS System Agilent 6230 TOF-MS
Ionization Mode Positive Ion Electrospray (ESI+)
Mobile Phase A Ammonium Formate Buffer
Mobile Phase B Methanol
Gradient 13-minute gradient elution
Mass Range Broad-spectrum acquisition

| Mass Accuracy | < 15 ppm |

This table represents typical parameters for broad-spectrum drug screening and is based on methodologies used for similar analyses. nih.govoup.com

Method Validation Parameters for this compound Analysis

Following a presumptive positive result from a screening method, a quantitative analytical method must be developed and validated to confirm the identity and determine the concentration of the analyte. Method validation ensures that the analytical procedure is reliable, accurate, and reproducible for its intended purpose. For forensic purposes, validation is typically performed according to guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX).

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

In a validated method for this compound in blood, the LOD was determined by calculating three times the average response of a negative sample. nih.govnih.gov The LOQ was administratively established at 100 µg/L. nih.govnih.gov This LOQ is crucial for interpreting the toxicological significance of the findings, especially in postmortem cases.

Analytical recovery refers to the efficiency of the extraction process in recovering the analyte from the biological matrix. Reproducibility, encompassing both intra-day and inter-day precision, measures the closeness of agreement between repeated measurements of the same sample.

While detailed percentage recovery and precision data for this compound are not extensively published, the validation of the quantitative method used in a fatal case demonstrated acceptable performance. nih.gov Key performance indicators from this validation included:

Ion Suppression: Calculated at -4.3%, which is well within institutional guidelines of ≤25%, indicating minimal matrix effects on the ionization of the analyte. oup.com

Carryover: Determined to be 0.04%, suggesting a negligible effect from a preceding high-concentration sample. oup.com

Accuracy: The requirement for accuracy was set at ±20%, a standard benchmark in forensic toxicology. nih.gov

Table 2: Method Validation Performance Indicators for this compound

Parameter Result/Requirement Significance
Limit of Detection (LOD) Calculated as 3x response of negative Defines the detection capability
Limit of Quantification (LOQ) 100 µg/L Lowest concentration for reliable measurement
Ion Suppression -4.3% Indicates minimal interference from the biological matrix
Carryover 0.04% Ensures sample independence

| Accuracy Requirement | ±20% | Defines the closeness of measured value to the true value |

The stability of an analyte in biological samples is a critical parameter in method validation. nih.gov Degradation of the analyte between sample collection and analysis can lead to an underestimation of its concentration, potentially affecting toxicological interpretation. dundee.ac.uk Factors that can influence stability include temperature, light exposure, pH, and enzymatic activity. nih.gov

For this compound, it has been noted that the analyte was stable over the course of routine toxicological analysis based on available literature. oup.com However, specific, publicly available studies detailing the long-term stability, freeze-thaw stability, and bench-top stability of this compound in various biological matrices (e.g., blood, urine, vitreous humor) are lacking. In forensic casework, it is crucial to store samples, particularly postmortem specimens, under appropriate conditions (typically frozen) to minimize potential degradation of novel or uncharacterized substances. dundee.ac.ukmdpi.com

Forensic Toxicology Protocols for this compound Analysis

Given its status as an unapproved drug analogue, there are no universally standardized protocols for this compound analysis. However, a de facto protocol can be established based on published forensic casework.

A recommended workflow would include:

Initial Screening: Perform a broad-spectrum analysis on biological samples (e.g., postmortem blood) using a high-resolution technique like LC-TOF-MS, especially if initial routine screens are negative but circumstances suggest drug intoxication. nih.gov

Confirmation and Quantification: If a tentative identification is made, confirm the presence of this compound using a more specific technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This step should utilize a fully validated method to quantify the concentration of the drug.

Metabolite Identification: During the screening and confirmation steps, also search for potential metabolites, such as hydroxy and hydroxydesmethyl derivatives, which can provide further evidence of ingestion and metabolism. nih.govnih.gov

The detection of this compound in postmortem specimens is a significant finding. In the first reported fatality associated with this compound, a 34-year-old male was found to have a postmortem blood concentration of 0.92 ± 0.13 mg/L. nih.govoup.com The cause of death was determined to be "Acute this compound toxicity". oup.comresearchgate.net

The interpretation of this finding was aided by comparing the concentration to those of approved PDE-5 inhibitors. For instance, a 200 mg oral dose of sildenafil (double the maximum recommended dose) results in a peak plasma concentration of approximately 1 mg/L. oup.com The detected postmortem concentration of this compound is therefore at the high end of the therapeutic range for a related, approved drug, suggesting a potentially toxic level. oup.com The circumstances of the death, which involved a sudden collapse, were consistent with a severe hypotensive event that can be induced by PDE-5 inhibitors. nih.gov

Table 3: Postmortem Case Finding for this compound

Parameter Finding
Decedent 34-year-old male
Specimen Postmortem Femoral Blood
Analytical Method LC-TOF-MS (Screening), Validated Quantitative Method (Quantification)
Concentration 0.92 ± 0.13 mg/L
Detected Metabolites Hydroxy this compound, Probable desmethyl and hydroxydesmethyl metabolites

| Cause of Death | Acute this compound toxicity |

This case underscores the importance of advanced analytical toxicology in identifying novel psychoactive substances as the cause of death, particularly when routine toxicological analyses are inconclusive. nih.gov

Identification in Seized Illicit Products and Adulterants

This compound, an unapproved analogue of sildenafil, is a frequently identified adulterant in a variety of consumer products, particularly those marketed as "natural" or "herbal" sexual enhancement supplements and coffees. Forensic analysis of seized products consistently reveals the presence of this undeclared pharmacological agent, posing significant health risks to consumers. The identification of this compound in these illicit products relies on sophisticated analytical methodologies capable of detecting and characterizing the compound within complex matrices.

The prevalence of this compound as an adulterant is highlighted by numerous public notifications and recalls issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA). These actions are typically prompted by laboratory analyses of products seized during international mail inspections or collected from the marketplace. The findings from these analyses confirm the presence of this compound, often in combination with other undeclared active pharmaceutical ingredients.

Research Findings from Seized Product Analysis

Forensic laboratories employ a range of advanced analytical techniques to identify this compound in seized materials. The choice of method is often dictated by the complexity of the product matrix and the need for definitive structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the detection of this compound in adulterated products. Its high sensitivity and selectivity allow for the unambiguous identification and quantification of the compound even at trace levels. In a typical LC-MS/MS analysis, the sample is first subjected to chromatographic separation to isolate this compound from other components. The isolated compound is then ionized and fragmented, producing a characteristic mass spectrum that serves as a molecular fingerprint. One case report on a fatal intoxication detailed the use of LC-MS/MS for the confirmation of this compound in postmortem blood, highlighting its utility in forensic toxicology. oup.com

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) is another powerful tool utilized in the screening of seized products for unknown adulterants. This high-resolution mass spectrometry technique allows for the accurate mass determination of the detected compounds, which aids in the identification of novel or unexpected substances. In the aforementioned fatality case, an LC-TOF-MS screen of postmortem blood first revealed the presence of this compound. oup.comnih.gov

While less common for initial screening due to the non-volatile nature of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of sildenafil analogues, though it is noted that traditional GC-MS screening techniques may not always detect compounds like this compound. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for the definitive identification of adulterants. Although not typically used for routine screening, NMR is invaluable for characterizing new or unusual analogues found in seized products.

Case Studies of Adulterated Products

Numerous products have been identified as containing undeclared this compound. These are often marketed as dietary supplements or herbal remedies, misleading consumers about their true composition and potential for adverse health effects.

Herbal Coffee Products: Several brands of instant coffee marketed for sexual enhancement have been found to be adulterated with this compound. FDA laboratory analysis has confirmed its presence in products such as "Kopi Jantan Tradisional Natural Herbs Coffee" and "Longjack Coffee". fda.govdrugoffice.gov.hkfda.govcoffeebi.comkeranews.org These products, often imported from Malaysia, have been the subject of recalls and public health warnings. fda.govcoffeebi.comkeranews.org

Sexual Enhancement Supplements: A wide array of capsule-based supplements have been seized and found to contain this compound. Examples include "Eros Power Zone 1900," "Rhino Big Horn 3000," and "Mamba is Hero". consumerlab.comconsumerlab.com These products frequently contain a cocktail of undeclared substances, with this compound being co-formulated with other sildenafil analogues or different classes of drugs. consumerlab.comconsumerlab.com

The following interactive data tables summarize findings from the analysis of seized illicit products containing this compound.

Table 1: Seized Illicit Products Containing this compound

Product NameProduct TypeOther Undeclared IngredientsSource of Information
Eros Power Zone 1900Sexual Enhancement SupplementDapoxetineConsumerLab.com Report consumerlab.com
Rhino Big Horn 3000Sexual Enhancement SupplementSildenafilConsumerLab.com Report consumerlab.com
Mamba is HeroSexual Enhancement SupplementSildenafil, DapoxetineConsumerLab.com Report consumerlab.com
Kopi Jantan Tradisional Natural Herbs CoffeeHerbal CoffeeMilk (undeclared allergen)FDA Public Notification fda.govdrugoffice.gov.hkfda.gov
Longjack CoffeeHerbal CoffeeMilk (undeclared allergen)FDA Warning fda.gov
Stiff Bull Herbal CoffeeHerbal CoffeeNot specifiedForbes Report coffeebi.com

Table 2: Analytical Methods for the Identification of this compound

Analytical TechniqueKey Findings and ApplicationsReference
LC-MS/MSConfirmatory analysis and quantification in biological and product samples. oup.com
LC-TOF-MSInitial screening and identification in complex matrices like postmortem blood. oup.comnih.gov
GC-MSPotential application, though may not be as effective as LC-based methods for this compound. oup.com
NMRStructural elucidation and definitive identification of the compound.Not explicitly detailed for this compound in seized products in the provided context.

Structure Activity Relationship Sar Studies and Analogue Development for Desmethyl Carbodenafil

Molecular Features Governing Biological Activity

The biological activity of desmethyl carbodenafil (B589546), like other PDE5 inhibitors, is dictated by specific molecular features that facilitate its interaction with the target enzyme.

The pyrazolopyrimidinone (B8486647) scaffold is a key structural feature in a class of potent PDE5 inhibitors, including sildenafil (B151) and its analogues. nih.govresearchgate.net This core structure is designed to mimic the guanine (B1146940) base of the natural substrate for PDE5, cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The pyrazolopyrimidinone ring system acts as a central scaffold that correctly orients the substituent groups for optimal interaction within the active site of the PDE5 enzyme. nih.gov

The active site of PDE5 can be divided into three main regions: a hydrophobic pocket, a cGMP binding site (Q pocket), and a solvent-exposed region. nih.gov The pyrazolopyrimidinone core of inhibitors like sildenafil is positioned to interact with key amino acid residues in the Q pocket, forming important hydrogen bonds that anchor the molecule in place. researchgate.net Modifications to this core structure can significantly impact the compound's binding affinity and selectivity for PDE5 over other phosphodiesterase isozymes. researchgate.net

Desmethyl carbodenafil is characterized by the absence of a methyl group on the piperazine (B1678402) ring, a modification also seen in the primary active metabolite of sildenafil, N-desmethyl sildenafil. jst.go.jpresearchgate.net In humans, sildenafil is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, through N-demethylation to form N-desmethyl sildenafil. jst.go.jpnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Computational methods are increasingly used to predict the biological activity of novel compounds, accelerating the drug discovery process. plos.org These approaches include the development of QSAR models, which use molecular descriptors to quantify structural properties and correlate them with bioactivity. plos.org

For PDE5 inhibitors, QSAR models can be developed using a training set of compounds with known inhibitory activities. researchgate.net Various machine learning algorithms, such as random forest, support vector machines, and neural networks, can be employed to build these predictive models. plos.orgnih.gov These models can then be used to screen large virtual libraries of compounds to identify potential new inhibitors with high predicted potency. unc.edu The accuracy of these models is rigorously validated to ensure their predictive power. mdpi.com

Table 1: Computational Approaches in Bioactivity Prediction

Computational Method Description Application in Drug Discovery
QSAR Establishes a quantitative relationship between chemical structure and biological activity. mdpi.com Predicts the potency of new compounds based on their structural features. plos.org
Machine Learning Utilizes algorithms that learn from data to make predictions. plos.org Classifies compounds as active or inactive and predicts their level of activity. nih.gov
Molecular Docking Simulates the binding of a ligand to the active site of a receptor. Predicts the binding mode and affinity of a compound to its target protein.

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assesses the stability of the ligand-receptor complex. mdpi.com |

In silico predictive models are also crucial for assessing the toxicological risks of chemical compounds, including unapproved substances like this compound. upf.edu These models aim to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and organ toxicity, based on the chemical structure.

Predictive toxicology leverages computational tools to fill data gaps where experimental testing is not feasible or has not been performed. upf.edu By analyzing the structural features of a molecule, it is possible to identify potential toxicophores—substructural motifs that are known to be associated with toxicity. nih.gov These predictive models are an essential component of modern chemical safety assessment.

Comparative SAR Analysis with Sildenafil, Tadalafil (B1681874), and Vardenafil (B611638)

Sildenafil, tadalafil, and vardenafil are all approved PDE5 inhibitors, but they exhibit distinct pharmacological profiles due to differences in their chemical structures. nih.govresearchgate.net

Sildenafil features a pyrazolopyrimidinone core, which is also the basis for this compound. Its relatively short half-life of about 4-5 hours is a key characteristic. jst.go.jp

Vardenafil is structurally similar to sildenafil but has modifications that result in higher potency and selectivity for PDE5 over PDE6, potentially reducing the risk of visual disturbances. nih.govresearchgate.net

Tadalafil has a distinct carboline-based structure, which contributes to its significantly longer half-life of approximately 17.5 hours. jst.go.jphiro-clinic.or.jp

These differences highlight key SAR principles for PDE5 inhibitors. The core scaffold determines the basic binding mode, while modifications to the peripheral groups fine-tune properties such as potency, selectivity, and pharmacokinetics. nih.gov For instance, the size and nature of the substituent on the phenyl ring of the pyrazolopyrimidinone core can influence interactions within the hydrophobic pocket of the PDE5 active site. nih.gov this compound, as a sildenafil analogue, is expected to share a similar mechanism of action but may have a slightly different efficacy and pharmacokinetic profile due to its specific structural modifications. researchgate.net

Table 2: Comparative Properties of Approved PDE5 Inhibitors

Feature Sildenafil Tadalafil Vardenafil
Core Structure Pyrazolopyrimidinone Carboline Pyrazolopyrimidinone
Half-life ~4-5 hours jst.go.jp ~17.5 hours jst.go.jp ~4-5 hours hiro-clinic.or.jp
Selectivity Less selective for PDE5 over PDE6 compared to vardenafil. nih.gov High selectivity for PDE5. More selective for PDE5 over PDE6 than sildenafil. nih.gov

| Effect of Food | Absorption can be delayed by high-fat meals. hiro-clinic.or.jp | Largely unaffected by food. hiro-clinic.or.jp | Can be affected by high-fat meals. hiro-clinic.or.jp |

Characterization of Novel this compound Analogues and Impurities

The analytical characterization of this compound and its related compounds is essential for identifying substances in adulterated products and understanding their potential pharmacological activity. Advanced analytical techniques are employed to elucidate the structures of impurities and newly discovered analogues.

This compound Impurity Profiling

This compound itself is often considered an impurity when found as an undeclared substance in dietary supplements. The profiling of its related substances, particularly metabolites, is critical, as highlighted by toxicological analyses. In postmortem blood analysis from a fatal intoxication case, this compound and its hydroxy metabolite were identified as the major components. Further analysis also detected species that are likely desmethyl and hydroxydesmethyl metabolites of the parent compound.

The identification and quantification of these substances rely on sophisticated analytical methods. Liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS) has been instrumental in detecting this compound and its metabolites in biological samples. For quantitative purposes, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed.

The primary metabolite identified through these toxicological studies is a hydroxylated form of the parent compound. The presence of these metabolites underscores the metabolic pathways affecting this compound in vivo.

Table 1: Identified Impurities and Metabolites of this compound

Compound Name Matrix Analytical Technique Used Citation
Hydroxy this compound Postmortem Blood LC-TOF-MS
Probable Desmethyl Metabolites Postmortem Blood LC-TOF-MS
Probable Hydroxydesmethyl Metabolites Postmortem Blood LC-TOF-MS

Dithio-Desmethyl Carbodenafil Analogues

A significant class of this compound analogues involves the substitution of one or both carbonyl oxygen atoms with sulfur, creating dithio-analogues. These compounds have been discovered in health supplements, necessitating their isolation and structural elucidation.

Dithio-desmethylcarbodenafil is structurally distinct from its carbonyl counterpart, featuring two thiocarbonyl groups. A number of variations of this dithio-analogue have been identified, primarily differing in the substitution on the piperazine ring. These modifications alter the molecule's chemical properties and require comprehensive characterization for unambiguous identification.

The characterization of these novel analogues employs a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with UV detection is used for initial detection and separation. High-resolution mass spectrometry (HRMS) and LC-Orbitrap-MS provide accurate mass data, which is crucial for determining the elemental composition. Spectroscopic methods, including Fourier Transform Infrared (FTIR) and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the complete structural elucidation of these compounds. Fragmentation patterns in mass spectrometry, such as common fragments at m/z 343 and 371, can serve as markers for this class of dithio-carbodenafil-linked analogues.

Table 2: Characterized Dithio-Desmethyl Carbodenafil Analogues

Analogue Name Structural Modification Analytical Techniques for Characterization Citation
Dithio-desmethylcarbodenafil Two thiocarbonyl groups instead of carbonyls. LC-UV, LC-Orbitrap-MS, IR, NMR
N-hydroxyethyl dithio-desethyl carbodenafil Attachment of a hydroxyethyl (B10761427) group to the heterocyclic nitrogen. HPLC-UV, FTIR, HRMS, NMR
Dithiopropylcarbodenafil N-propyl group on the piperazine ring instead of N-methyl. LC-Q-TOF/MS, NMR, IR
3,5-dimethylpiperazinyl dithio-desmethylcarbodenafil Two additional methyl groups on the piperazine ring. LC-UV, FTIR, HRMS, 1D & 2D NMR

Regulatory Oversight and Public Health Challenges Posed by Desmethyl Carbodenafil

Prevalence as an Undisclosed Adulterant in Consumer Products

Desmethyl carbodenafil (B589546) is frequently detected in a range of consumer products, deceptively marketed as "natural" or "herbal" alternatives for sexual enhancement. Consumers are often unaware of the presence of this synthetic compound, leaving them vulnerable to its pharmacological effects.

Identification in Dietary Supplements and Herbal Formulations

Dietary supplements and herbal formulations remain the primary vectors for the illicit distribution of desmethyl carbodenafil. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have issued numerous public notifications and warnings regarding supplements found to contain this undeclared ingredient. These products are often sold online and in retail stores, making them easily accessible to the public.

For instance, the FDA has repeatedly warned consumers about male enhancement supplements tainted with this compound. Laboratory analyses of products with names like "Extreme Diamond 3000" have confirmed the presence of this and other undeclared pharmaceutical ingredients. Studies have shown that a significant percentage of sexual enhancement supplements marketed as "herbal" or "all-natural" contain synthetic PDE5 inhibitors, including their analogues. One study found that 81% of tested dietary supplements for sexual performance were adulterated with synthetic pharmaceutical ingredients.

Occurrence in Food and Beverage Products (e.g., Instant Coffee)

Beyond traditional supplements, this compound has been found in more unconventional consumer products, most notably instant coffee. Several brands of coffee, often marketed with claims of enhancing male vitality, have been recalled due to the presence of this undeclared analogue.

A notable example is the case of "Kopi Jantan Tradisional Natural Herbs Coffee," which was subject to a voluntary recall after FDA analysis confirmed the presence of this compound. msu.edumdedge.comresearchgate.net Similarly, "Stiff Bull Herbal Coffee" was also found to be adulterated with the same compound. mdpi.comfda.gov These instances highlight a concerning trend of incorporating potent pharmaceutical analogues into everyday food and beverage products, thereby increasing the risk of unwitting consumption by the general public.

Regulatory Responses and Product Recall Mechanisms (e.g., FDA, RASFF)

Regulatory agencies worldwide have been actively working to identify and remove products adulterated with this compound from the market. The primary mechanisms for these actions include public notifications, warning letters to manufacturers and distributors, and product recalls.

In the United States, the FDA plays a central role in monitoring the marketplace for tainted products. When a product is identified as containing an undeclared pharmaceutical ingredient like this compound, the agency issues public notifications to alert consumers and healthcare professionals. msu.edu These notifications often lead to voluntary recalls by the distributors or manufacturers of the implicated products.

The following table provides examples of products that have been the subject of FDA public notifications and recalls due to the presence of this compound:

Product NameProduct TypeDate of FDA Notification/Recall
Kopi Jantan Tradisional Natural Herbs CoffeeInstant Coffee2017, 2020
Stiff Bull Herbal CoffeeInstant Coffee2016
Extreme Diamond 3000Dietary Supplement2015
Rhino 7Dietary Supplement2015
Papa ZenDietary Supplement2015
Fifty ShadesDietary Supplement2015
Grande XDietary Supplement2015

In Europe, the Rapid Alert System for Food and Feed (RASFF) serves as a key tool for exchanging information about food and feed safety risks, including the presence of unauthorized pharmaceutical substances in food supplements. While specific RASFF notifications for this compound are not as readily available in the public domain as FDA alerts, the system is designed to facilitate a rapid response among member countries when such adulterated products are identified.

Global Trends in Illicit PDE5 Inhibitor Analogues and this compound

The adulteration of consumer products with PDE5 inhibitor analogues is a global issue, with this compound being one of many such compounds in circulation. Research has identified over 50 unapproved analogues of approved PDE5 inhibitors in various consumer products worldwide. Sildenafil (B151) analogues, like this compound, are the most frequently encountered.

Studies have indicated that Asia is a significant source of these adulterated products, particularly those containing PDE5 inhibitors. nih.gov Products manufactured in Malaysia, for example, have been repeatedly implicated in FDA recalls of tainted coffee. mdedge.comifpma.org The global nature of the internet and e-commerce facilitates the widespread distribution of these illicit products, making it challenging for any single regulatory agency to control their proliferation.

The first known fatality associated with this compound was reported in 2017, highlighting the serious public health risks posed by these undeclared ingredients. nih.gov The victim was a 34-year-old male, and the cause of death was certified as "Acute this compound toxicity". researchgate.netoup.comcroplifeeurope.eunih.gov This tragic event underscores the urgent need for greater global surveillance and control of these emerging drug analogues.

Development of Enhanced Regulatory Strategies for Emerging Analogues

The continuous emergence of new and structurally modified PDE5 inhibitor analogues presents a significant challenge to regulators. Clandestine manufacturers often slightly alter the chemical structure of known compounds to evade detection by standard analytical methods. This necessitates the development of more sophisticated and proactive regulatory strategies.

Key components of an enhanced regulatory strategy include:

Advanced Analytical Techniques: Regulatory laboratories are increasingly employing advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and identify novel and unknown analogues. These methods are more sensitive and can provide more detailed structural information than traditional screening techniques.

Proactive Surveillance and Early Warning Systems: There is a growing recognition of the need for proactive surveillance to identify emerging threats before they become widespread. This includes monitoring online marketplaces and analyzing seizure data to identify trends in new analogues. The development of early warning systems, similar to those used for novel psychoactive substances (NPS), could help to rapidly disseminate information about new PDE5 inhibitor analogues to regulatory agencies and public health bodies.

International Cooperation and Information Sharing: Given the global nature of the illicit drug market, international cooperation is crucial. This includes sharing intelligence on new analogues, analytical methods, and trafficking routes between regulatory agencies in different countries. Organizations like the World Health Organization (WHO) and Interpol can play a vital role in facilitating this collaboration.

Legislative and Regulatory Frameworks: Existing regulatory frameworks may need to be adapted to better address the challenge of emerging drug analogues. This could include more flexible legislation that allows for the rapid scheduling of new analogues as they are identified, rather than requiring a lengthy and substance-by-substance evaluation process.

By investing in these enhanced strategies, regulatory agencies can improve their ability to protect the public from the health risks associated with this compound and other emerging illicit drug analogues.

Advanced Research Directions and Translational Applications for Desmethyl Carbodenafil

Elucidation of Uncharacterized Pharmacological Potencies

The primary known pharmacological action of desmethyl carbodenafil (B589546) is the inhibition of the phosphodiesterase type 5 (PDE5) enzyme. This enzyme is responsible for degrading cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDE5, desmethyl carbodenafil causes an increase in cGMP levels, which in turn leads to the relaxation of smooth muscle and vasodilation. wikipedia.org This mechanism is the foundation of its presumed effects.

However, a significant gap exists in the scientific literature regarding its specific pharmacological profile. Key uncharacterized aspects include:

Potency (IC50 Value): While laboratory studies suggest a PDE5 inhibitory potency comparable to sildenafil (B151), detailed quantitative data, such as its half-maximal inhibitory concentration (IC50), are not widely available in peer-reviewed publications.

Selectivity Profile: The compound's inhibitory activity against other PDE isoenzymes (e.g., PDE1, PDE6, PDE11) has not been fully characterized. This is critical, as off-target inhibition can lead to unintended side effects.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-documented, though its pharmacokinetics may bear some resemblance to those of sildenafil. oup.com A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for its estimation in human plasma, which is a crucial tool for future pharmacokinetic studies.

Further research is necessary to fully understand its binding affinity, potency, and selectivity, which would clarify its complete pharmacological identity.

Table 1: Pharmacological Profile of this compound
AspectDescriptionResearch Status
Molecular TargetPhosphodiesterase type 5 (PDE5) enzyme. Identified
Mechanism of ActionInhibits PDE5, preventing cGMP breakdown and leading to smooth muscle relaxation and vasodilation. nih.govEstablished
Inhibitory Potency (IC50)The concentration required to inhibit 50% of PDE5 enzyme activity.Not extensively published.
Enzyme SelectivityThe compound's inhibitory effect on other PDE isoenzymes (PDE1, PDE6, etc.) compared to PDE5.Not fully characterized.
PharmacokineticsThe study of the compound's absorption, distribution, metabolism, and excretion (ADME).Largely uncharacterized, though analytical methods for plasma detection exist.

Exploration of Potential Therapeutic Applications (e.g., Pulmonary Arterial Hypertension)

Given that this compound is a PDE5 inhibitor, its potential therapeutic applications can be hypothesized based on the established uses of approved drugs in this class, such as sildenafil and tadalafil (B1681874).

The most prominent of these is the treatment of Pulmonary Arterial Hypertension (PAH) . PAH is a condition characterized by high blood pressure in the arteries of the lungs, which can lead to right heart failure. rxlist.comnih.gov PDE5 is highly expressed in the smooth muscle of the pulmonary vasculature. nih.govbioworld.com Inhibition of PDE5 leads to vasodilation in the lung's arteries, reducing pulmonary vascular resistance and pressure. rxlist.commedicalnewstoday.com Sildenafil and tadalafil are FDA-approved for treating PAH to improve exercise ability and slow disease progression. wikipedia.orgnih.gov Theoretically, this compound could produce similar benefits, although this remains entirely speculative without clinical trials.

Beyond PAH, research suggests that PDE5 inhibitors may have potential in other areas, including:

Neuroinflammation and neurodegenerative diseases. nih.gov

Cancer therapeutics. nih.gov

Diabetic peripheral neuropathy. nih.gov

Cardiovascular diseases and heart failure. mdpi.com

Exploration of this compound for these or any other therapeutic use would require extensive preclinical and clinical research to establish a profile of efficacy and safety.

Table 2: Potential Therapeutic Applications of this compound (Hypothetical)
Potential ApplicationRationale Based on Drug Class (PDE5 Inhibitors)Research Status for this compound
Pulmonary Arterial Hypertension (PAH)PDE5 inhibition relaxes pulmonary artery smooth muscle, reducing blood pressure in the lungs. rxlist.commedicalnewstoday.com Approved PDE5 inhibitors are used for this purpose. wikipedia.orgHypothetical; no clinical studies performed.
Neurodegenerative DiseasesPDE5 inhibitors show potential in addressing neuroinflammation. nih.govHypothetical; no specific research conducted.
Cardiovascular ConditionsVasodilatory effects may have benefits in certain heart conditions. mdpi.comHypothetical; no clinical data available.

In-Depth Mechanistic Toxicological Research

The toxicology of this compound is a critical area of concern, primarily due to its unapproved status and presence in adulterated products. A significant body of evidence points to its potential for harm.

The first known fatal case of "Acute this compound toxicity" was reported in a 34-year-old male with no prior significant medical history. researchgate.netnih.govoup.com The concentration of the compound in the decedent's postmortem blood was quantified at 0.92 ± 0.13 mg/L. oup.com The likely mechanism of death was a severe episode of hypotension from which the individual did not recover. oup.com

Key toxicological risks that demand further mechanistic research include:

Hemodynamic Effects: As a vasodilator, the primary toxic effect is a dangerous drop in blood pressure (hypotension). researchgate.net This risk is significantly amplified in individuals with pre-existing cardiovascular conditions.

Drug Interactions: A major danger is the interaction with nitrate (B79036) medications, which are also vasodilators. researchgate.net The combined effect can lead to a sudden, severe, and potentially fatal hypotensive event. edrugstore.com

Unpredictable Pharmacokinetics: The lack of clinical data means its absorption and clearance rates in different individuals are unknown, creating a high risk of overdose even from a single administration. researchgate.net

Metabolite Toxicity: Postmortem analysis in the fatal case revealed the presence of a hydroxy metabolite, as well as probable desmethyl and hydroxydesmethyl metabolites. nih.govoup.com The pharmacological and toxicological activities of these metabolites are completely unknown and require investigation.

In-depth research using both in vitro and in vivo models is essential to understand the dose-response relationship, identify specific organ toxicities, and elucidate the mechanisms underlying its adverse effects.

Table 3: Toxicological Research Findings and Gaps
Finding/Area of ConcernDetailsRequired Research
Reported FatalityA case of acute toxicity leading to death has been documented. nih.govoup.com The concentration in blood was 0.92 ± 0.13 mg/L. oup.comFurther case study analysis and establishment of lethal dose ranges in animal models.
Mechanism of ToxicityBelieved to be severe vasodilation leading to profound and irreversible hypotension. researchgate.netoup.comIn-depth hemodynamic studies to map the dose-dependent effects on blood pressure.
Drug-Drug InteractionsHigh risk of life-threatening hypotension when combined with nitrate drugs. edrugstore.comresearchgate.netScreening for interactions with other common medications and cytochrome P450 enzyme inhibition studies.
Metabolite ActivityHydroxy and other potential metabolites have been detected but are uncharacterized. nih.govoup.comSynthesis and isolation of metabolites to test their pharmacological and toxicological properties.

Innovation in Synthetic Routes for Research and Reference Materials

The synthesis of this compound is crucial for producing high-purity analytical reference standards. These standards are essential for regulatory agencies and forensic laboratories to detect the compound in adulterated supplements and in biological samples for toxicological investigations. axios-research.comcleanchemlab.com

The molecular structure of this compound suggests a multi-step synthesis involving several key types of chemical reactions:

Demethylation: The defining step is likely the removal of a methyl group from a carbodenafil-like precursor molecule to create the "desmethyl" derivative.

Cyclization: The formation of the pyrazole-containing core of the molecule would involve cyclization reactions.

Substitution Reactions: Nucleophilic substitution reactions are fundamental for building the carbon-carbon and carbon-heteroatom bonds within the compound's framework.

Reduction and Oxidation: The synthesis would also employ reduction reactions, potentially using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), and oxidation reactions to modify functional groups on precursor molecules at various stages.

Innovation in this area focuses on developing more efficient, higher-yielding, and "greener" synthetic routes that minimize the use of hazardous solvents and reagents. researchgate.net The development of modular schemes that allow for the streamlined production of this compound and its potential metabolites would be highly valuable for research purposes. business-standard.com

Table 4: Potential Synthetic Chemistry Strategies
Reaction TypePurpose in SynthesisPotential Reagents/Methods
DemethylationTo remove a methyl group from a precursor to form the final compound. Strong bases or specific demethylating agents.
CyclizationTo construct the core pyrazolo[4,3-d]pyrimidin-7-one ring system. Intramolecular substitution or condensation reactions.
Nucleophilic SubstitutionTo form key C-C and C-N bonds in the molecular scaffold. SN2 reactions with appropriate nucleophiles and leaving groups.
ReductionTo reduce carbonyl groups or other functionalities in synthetic intermediates. Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

Application of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and can be applied to accelerate research into uncharacterized compounds like this compound. nih.govnih.gov These computational tools can analyze vast datasets to make predictions, saving significant time and resources compared to traditional laboratory experiments. mdpi.comsciencedaily.com

Potential applications for this compound research include:

Predictive Toxicology: AI models, such as DeepTox, can be trained on data from known compounds to predict the potential toxicity of new molecules. crimsonpublishers.com This could help identify potential adverse effects of this compound and its metabolites without extensive animal testing.

Pharmacological Profiling: ML algorithms can predict the binding affinity of a compound to various biological targets. mdpi.com This could be used to computationally screen this compound against a panel of PDE enzymes and other off-targets to predict its selectivity profile.

Synthetic Route Optimization: AI can analyze known chemical reactions to propose novel and more efficient synthetic pathways for producing reference standards. crimsonpublishers.com

Analog Design: For research purposes, AI could be used to design novel analogs of this compound with hypothetically improved safety profiles or different pharmacological properties, aiding in the broader understanding of structure-activity relationships within this chemical class.

By leveraging AI and ML, researchers can more rapidly and efficiently characterize the risks and properties of emerging compounds of public health concern.

Table 5: AI and Machine Learning Applications
Application AreaSpecific TaskPotential Impact on this compound Research
Predictive ToxicologyUse computational models to forecast potential adverse effects and drug-drug interactions. crimsonpublishers.comFaster identification of health risks and prioritization of laboratory-based toxicological studies.
Pharmacological CharacterizationPredict binding affinity and selectivity for PDE enzymes and other off-targets. mdpi.comElucidate the uncharacterized pharmacological profile more efficiently.
Synthetic ChemistryDesign and optimize synthetic routes for producing high-purity reference materials. crimsonpublishers.comImprove the speed and reduce the cost of synthesizing the compound for analytical and research use.
Analog DiscoveryGenerate novel molecular structures based on the this compound scaffold.Explore structure-activity relationships for the PDE5 inhibitor class for academic research.

Q & A

Q. How to address reproducibility issues in this compound metabolite synthesis?

  • Answer : Optimize regioselective demethylation using:
  • Catalytic Systems : Pd/C or enzyme-mediated demethylation to reduce by-products.
  • Characterization : NMR (¹H/¹³C) and HRMS to confirm structural integrity (e.g., C23H30N6O3, MW 438.53) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.